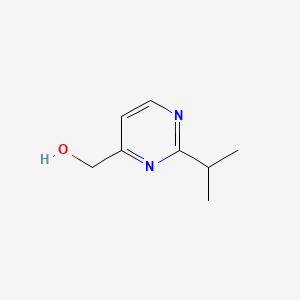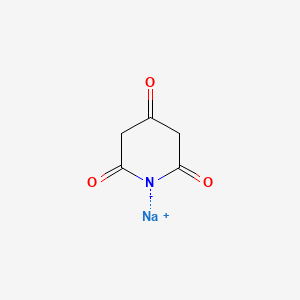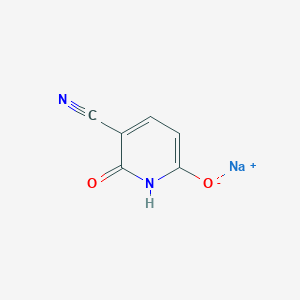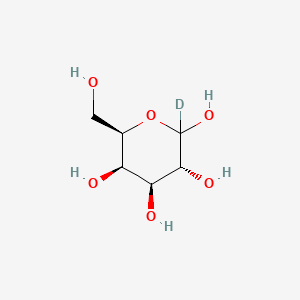
D-半乳糖-1-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Galactose-1-d: is a naturally occurring monosaccharide, commonly found in dairy products and various fruits. It is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. This compound plays a crucial role in various biological processes, including energy production and cellular communication.
科学研究应用
D-Galactose-1-d has a wide range of applications in scientific research:
作用机制
Target of Action
D-Galactose-1-d primarily targets the enzymes involved in the Leloir pathway, which is responsible for the metabolism of galactose . The key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4 epimerase . These enzymes play a crucial role in the conversion of galactose to glucose-1-phosphate .
Mode of Action
D-Galactose-1-d is phosphorylated by the enzyme galactokinase (GALK) to form D-Galactose-1-phosphate . This compound then interacts with its targets, primarily the enzymes in the Leloir pathway, leading to changes in their activity . For instance, galactose-1-phosphate uridylyltransferase (GALT) facilitates the conversion of galactose-1-phosphate to glucose-1-phosphate .
Biochemical Pathways
The primary biochemical pathway affected by D-Galactose-1-d is the Leloir pathway . This pathway is responsible for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis for energy production . The pathway involves several steps, including the conversion of alpha-D-galactose to galactose-1-phosphate by galactokinase, and the subsequent conversion to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase .
Pharmacokinetics
It is known that galactose, in general, can be metabolized and excreted from the body within about 8 hours after ingestion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-1-d and their impact on bioavailability would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The action of D-Galactose-1-d leads to molecular and cellular effects. For instance, D-Galactose-1-d can cause oxidative stress, inflammation, apoptosis, and tissue pathological injury in aging mice . It can also lead to memory impairment, oxidative stress, neuro-inflammation, and histological alterations .
Action Environment
The action, efficacy, and stability of D-Galactose-1-d can be influenced by environmental factors. For example, chronic exposure to D-Galactose-1-d has been used to induce aging in animal models . The environment in which the compound is administered, such as the presence of other compounds or specific physiological conditions, can also affect its action .
准备方法
Synthetic Routes and Reaction Conditions: D-Galactose-1-d can be synthesized through enzymatic methods. One common approach involves the use of lactose phosphorylase enzymes to convert lactose into D-Galactose-1-d . Another method includes the oxidation of D-galactose using L-arabinose/D-galactose 1-dehydrogenase, which results in the formation of D-galactonate .
Industrial Production Methods: Industrial production of D-Galactose-1-d often involves the enzymatic hydrolysis of lactose, a disaccharide found in milk. This process utilizes enzymes such as β-galactosidase to break down lactose into glucose and D-Galactose-1-d .
化学反应分析
Types of Reactions: D-Galactose-1-d undergoes various chemical reactions, including:
Oxidation: D-Galactose can be oxidized to form D-galactonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of D-Galactose-1-d can yield sugar alcohols such as galactitol.
Substitution: It can participate in substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Nitric acid, L-arabinose/D-galactose 1-dehydrogenase.
Reduction: Sodium borohydride.
Substitution: Alcohols and acid catalysts.
Major Products:
Oxidation: D-galactonic acid.
Reduction: Galactitol.
Substitution: Glycosides.
相似化合物的比较
D-Glucose: Another aldohexose, differing from D-Galactose-1-d only at the fourth carbon atom.
D-Fructose: A ketohexose, structurally different from D-Galactose-1-d but also commonly found in nature.
Uniqueness: D-Galactose-1-d is unique due to its specific interactions with galactose receptors, making it particularly useful in targeted drug delivery and diagnostic applications . Its role in the synthesis of glycosides and complex carbohydrates also sets it apart from other hexoses .
属性
IUPAC Name |
(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RUIMULFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745860 |
Source


|
| Record name | D-(C~1~-~2~H)Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-73-8 |
Source


|
| Record name | D-(C~1~-~2~H)Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
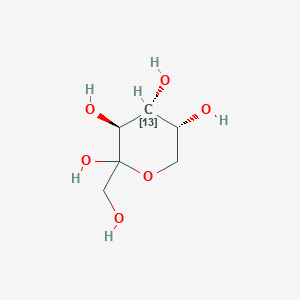

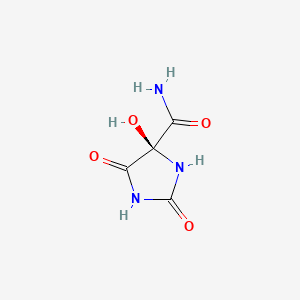

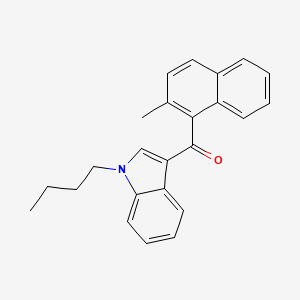
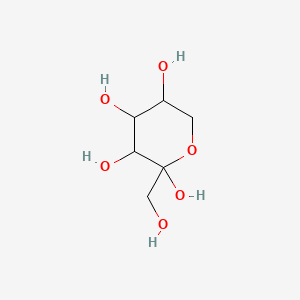
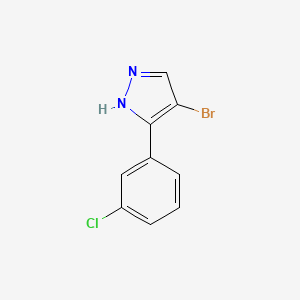
![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
